![molecular formula C20H30O6 B14256722 Dimethyl 5-[(10-hydroxydecyl)oxy]benzene-1,3-dicarboxylate CAS No. 404011-30-9](/img/structure/B14256722.png)
Dimethyl 5-[(10-hydroxydecyl)oxy]benzene-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 5-[(10-hydroxydecyl)oxy]benzene-1,3-dicarboxylate is an organic compound with a complex structure It is a derivative of benzene, specifically a dimethyl ester of a hydroxy-substituted benzene dicarboxylic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-[(10-hydroxydecyl)oxy]benzene-1,3-dicarboxylate typically involves esterification reactions. One common method is the reaction of 5-hydroxyisophthalic acid with 10-hydroxydecyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 5-[(10-hydroxydecyl)oxy]benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the aromatic ring.
Major Products Formed
Oxidation: Formation of 5-[(10-hydroxydecyl)oxy]benzene-1,3-dicarboxylic acid.
Reduction: Formation of 5-[(10-hydroxydecyl)oxy]benzene-1,3-dimethanol.
Substitution: Formation of brominated or nitrated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
Dimethyl 5-[(10-hydroxydecyl)oxy]benzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of Dimethyl 5-[(10-hydroxydecyl)oxy]benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl 5-hydroxyisophthalate
- Dimethyl 5-bromobenzene-1,3-dicarboxylate
- Dimethyl 5-aminoisophthalate
Uniqueness
Dimethyl 5-[(10-hydroxydecyl)oxy]benzene-1,3-dicarboxylate is unique due to the presence of the long hydroxydecyl chain, which imparts distinct physical and chemical properties compared to other similar compounds
Propiedades
Número CAS |
404011-30-9 |
|---|---|
Fórmula molecular |
C20H30O6 |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
dimethyl 5-(10-hydroxydecoxy)benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C20H30O6/c1-24-19(22)16-13-17(20(23)25-2)15-18(14-16)26-12-10-8-6-4-3-5-7-9-11-21/h13-15,21H,3-12H2,1-2H3 |
Clave InChI |
XGLIXAXOQHQRIA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC(=C1)OCCCCCCCCCCO)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


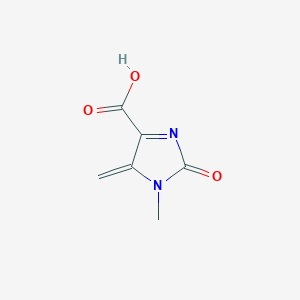

![Hexanamide, 6-[[[(3-chlorophenyl)amino]carbonyl]amino]-N-hydroxy-](/img/structure/B14256662.png)
![3-[4-(2-Oxoethoxy)phenoxy]benzoic acid](/img/structure/B14256673.png)
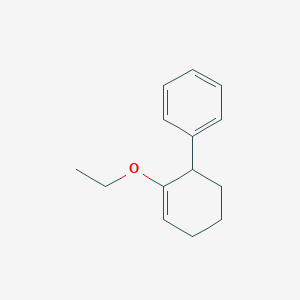
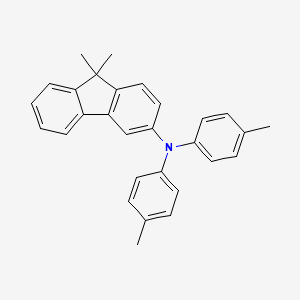

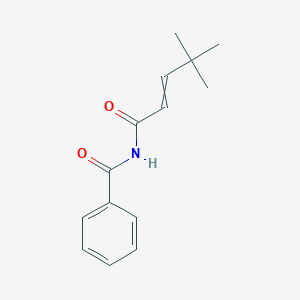
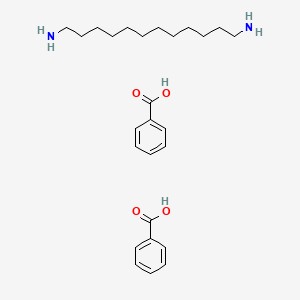


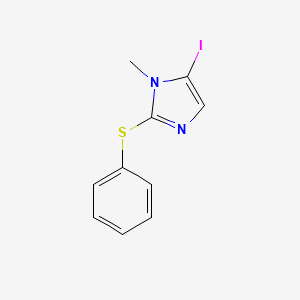

![11-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}undecanoic acid](/img/structure/B14256757.png)
